![molecular formula C26H28N4O4 B2361668 N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea CAS No. 1226449-45-1](/img/structure/B2361668.png)
N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(2,3-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole derivatives are a class of compounds that have a wide range of biological activities. They are known to exhibit significant hypoglycemic effects and are used in the therapy of type-2 diabetes . They are also used as allosteric activators of human glucokinase .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position . The reaction is usually carried out using an oxidation agent in a mixture of solvents under mild conditions .Molecular Structure Analysis
Benzimidazole derivatives are planar molecules. The benzimidazole core of these molecules is planar and the molecules are stabilized by π-π interactions and hydrogen bonds .Chemical Reactions Analysis
Benzimidazole derivatives are known to be strong electron donor molecules . They can be used for n-type doping and show conductivity .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal . The physical and chemical properties of a specific benzimidazole derivative would depend on the substituents attached to the benzimidazole core.Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing the imidazole ring, such as benzimidazole derivatives, have been reported to exhibit a broad range of antimicrobial activities. This includes antibacterial, antifungal, and antiprotozoal effects. The presence of the imidazole ring can interfere with the biosynthesis of nucleic acids and proteins in microorganisms, making it a potent component in the development of new antimicrobial agents .
Anticancer Properties
Benzimidazole derivatives have shown promise in anticancer research due to their ability to interact with DNA and disrupt cell division. They can act as inhibitors of various enzymes that are crucial for cancer cell proliferation, such as topoisomerases and kinases. This makes them valuable leads in the design of novel anticancer drugs .
Antidiabetic Activity
The benzimidazole nucleus is a key feature in molecules designed to activate glucokinase, an enzyme involved in glucose metabolism. Allosteric activators of glucokinase have significant hypoglycemic effects and are being explored for the treatment of type-2 diabetes. Compounds with this structure could serve as a starting point for developing new antidiabetic medications .
Antioxidant Potential
Benzimidazole derivatives have demonstrated antioxidant potential by scavenging free radicals and protecting cells from oxidative stress. This activity is beneficial in preventing oxidative damage to biomolecules and is relevant in the context of diseases where oxidative stress plays a role .
Mécanisme D'action
Orientations Futures
Benzimidazole derivatives are a focus of research due to their wide range of biological activities. Scientists are aiming at designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . These compounds could potentially be used as single drugs with improved safety .
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-4-34-20-6-7-22-21(14-20)25(18(15-27)16-28-22)30-11-9-17(10-12-30)26(31)29-19-5-8-23(32-2)24(13-19)33-3/h5-8,13-14,16-17H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKQNNQUGCHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

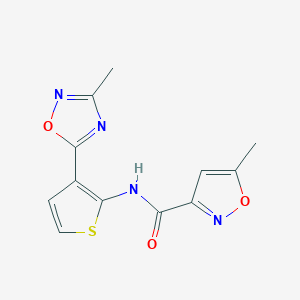
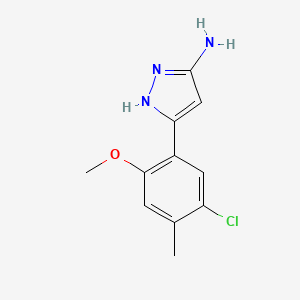

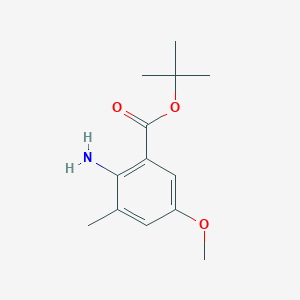
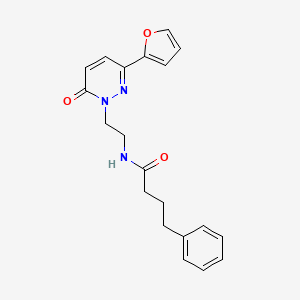
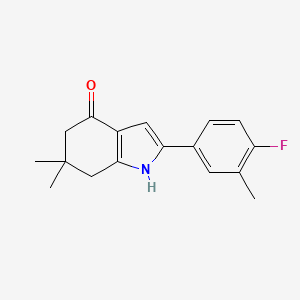
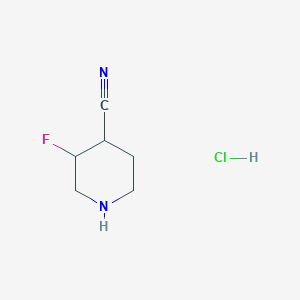
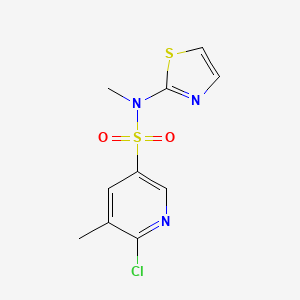

![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
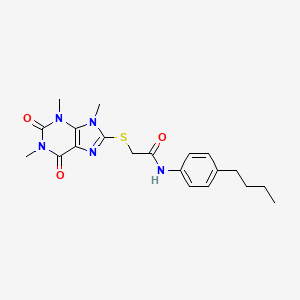
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
